4H-1-Benzopyran
Overview
Description
4H-1-Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is also known as chromene in previous nomenclature systems. It is a versatile structure found in various natural products and synthetic compounds, known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-1-Benzopyran can be synthesized through several methods. One common approach involves the one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones using triethanolamine as a catalyst under ambient conditions . This method is efficient, eco-friendly, and yields high-quality products in a short time.
. This method is particularly useful for creating derivatives with specific functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzopyran-4-one derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzopyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, benzopyran-4-ones, and dihydrobenzopyrans, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4H-1-Benzopyran and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for synthesizing complex organic molecules and as ligands in coordination chemistry.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through the donation of hydrogen atoms from hydroxyl groups . This activity is influenced by the molecular structure, including the number of hydroxyl groups and the presence of conjugated systems.
Comparison with Similar Compounds
4H-1-Benzopyran is similar to other compounds such as:
Chromone (4H-chromen-4-one): Shares a similar core structure but differs in the oxidation state of the pyran ring.
Flavonoids: A large family of compounds that include benzopyran structures and are known for their biological activities.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with significant biological and chemical properties.
Properties
IUPAC Name |
4H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIDEANDDNSHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180050 | |
Record name | 4H-1-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-03-5 | |
Record name | 4H-1-Benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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